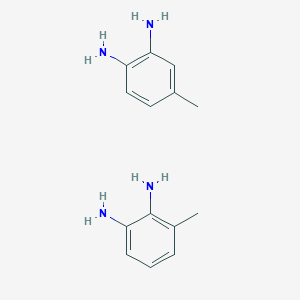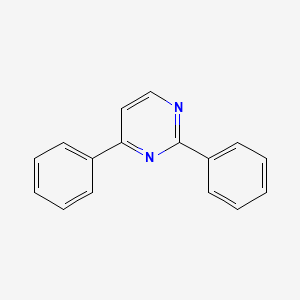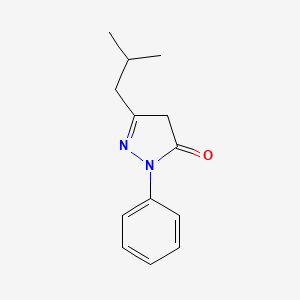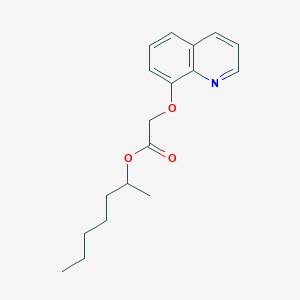
Hexachloroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexachloroquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of six chlorine atoms attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexachloroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with hexachlorobutadiene under specific conditions. This reaction typically requires a solvent such as acetonitrile and is conducted at elevated temperatures to facilitate the formation of the this compound ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Hexachloroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoxaline compounds.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Hexachloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: this compound derivatives have been studied for their potential as antimicrobial and anticancer agents.
Medicine: Research has explored its use in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexachloroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Hexachloroquinoxaline can be compared with other similar compounds such as:
Quinoxaline: The parent compound with no chlorine atoms.
Tetrachloroquinoxaline: A derivative with four chlorine atoms.
Dichloroquinoxaline: A derivative with two chlorine atoms.
Uniqueness: this compound’s uniqueness lies in its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of six chlorine atoms enhances its reactivity and potential for forming diverse derivatives with unique applications .
Propriétés
Numéro CAS |
2958-88-5 |
|---|---|
Formule moléculaire |
C8Cl6N2 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexachloroquinoxaline |
InChI |
InChI=1S/C8Cl6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
Clé InChI |
ATEQFBLOHPRUHO-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)

![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)




![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)


